2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE
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Overview
Description
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE is a complex organic compound with the molecular formula C16H13BrN2O7 and a molecular weight of 425.19 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a bromo-furoyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the bromo-furoyl group can participate in binding interactions with proteins .
Comparison with Similar Compounds
Similar compounds include other nitro- and bromo-substituted aromatic esters. Compared to these compounds, 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:
- 2-{3-Nitro-4-methylphenyl}-2-oxoethyl [(4-methylbenzoyl)amino]acetate
- 2-{3-Nitro-4-methylphenyl}-2-oxoethyl [(5-chloro-2-furoyl)amino]acetate .
Properties
CAS No. |
352671-44-4 |
---|---|
Molecular Formula |
C16H13BrN2O7 |
Molecular Weight |
425.19g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C16H13BrN2O7/c1-9-2-3-10(6-11(9)19(23)24)12(20)8-25-15(21)7-18-16(22)13-4-5-14(17)26-13/h2-6H,7-8H2,1H3,(H,18,22) |
InChI Key |
CXUDFPOCGAJDDG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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